molecular formula C10H15N3O2S B1521703 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1152665-00-3

3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B1521703
CAS No.: 1152665-00-3
M. Wt: 241.31 g/mol
InChI Key: ROABRKHMKPWAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring fused with a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds in the presence of a metal catalyst.

    Formation of the Thiolane Ring: The thiolane ring is synthesized through a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.

    Final Assembly: The final step involves the coupling of the pyrazole and thiolane intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially reducing the double bonds within the ring structure.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new treatments for diseases.

Medicine

In medicinal chemistry, the compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential therapeutic agent for various conditions, including cancer and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
  • Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate

Uniqueness

Compared to similar compounds, 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione stands out due to its unique thiolane ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a versatile building block in synthetic chemistry and drug development.

Properties

IUPAC Name

5-cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c11-10-5-9(7-1-2-7)12-13(10)8-3-4-16(14,15)6-8/h5,7-8H,1-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROABRKHMKPWAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Reactant of Route 2
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Reactant of Route 3
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Reactant of Route 4
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Reactant of Route 5
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Reactant of Route 6
Reactant of Route 6
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

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